molecular formula C13H10N2O2S2 B2753503 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 946211-15-0

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2753503
CAS No.: 946211-15-0
M. Wt: 290.36
InChI Key: LTOJDSLHSFGWPN-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a compound that features a unique structure combining thiophene and isoxazole rings. These heterocyclic structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the thiophene moiety. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The thiophene ring can be introduced through various condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the isoxazole ring can produce amines.

Scientific Research Applications

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene and isoxazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is unique due to its combination of thiophene and isoxazole rings, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c16-13(12-4-2-6-19-12)14-8-9-7-10(17-15-9)11-3-1-5-18-11/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOJDSLHSFGWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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